Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate
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Overview
Description
Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, a cyano group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate typically involves the esterification of 4-chloro-3-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Hydrolysis: 4-chloro-3-cyanobenzoic acid and ethanol.
Reduction: Diethyl 4-amino-3-cyanobenzene-1,2-dicarboxylate.
Scientific Research Applications
Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and resulting in a substituted product. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-chlorobenzene-1,2-dicarboxylate: Lacks the cyano group, resulting in different reactivity and applications.
Diethyl 3-cyanobenzene-1,2-dicarboxylate:
Diethyl 4-bromo-3-cyanobenzene-1,2-dicarboxylate: Contains a bromine atom instead of chlorine, leading to variations in reactivity and substitution patterns.
Uniqueness
Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate is unique due to the presence of both chlorine and cyano groups on the benzene ring, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions and form a variety of products highlights its importance in research and industrial applications.
Properties
CAS No. |
918402-80-9 |
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Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-3-18-12(16)8-5-6-10(14)9(7-15)11(8)13(17)19-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
XERKGGSNADQFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)C#N)C(=O)OCC |
Origin of Product |
United States |
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